molecular formula C9H18Cl2F2N2 B13135349 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B13135349
M. Wt: 263.15 g/mol
InChI Key: PRUFFCHQYARBSX-UHFFFAOYSA-N
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Description

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride is a spirocyclic amine derivative with a unique structural framework characterized by a fused bicyclic system (8-azaspiro[4.5]decane) and two fluorine atoms at the 2-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H18Cl2F2N2

Molecular Weight

263.15 g/mol

IUPAC Name

2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H

InChI Key

PRUFFCHQYARBSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine typically involves the use of commercially available reagents. One efficient method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds through a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine Dihydrochloride
  • Structure : Features a methyl group at the 3-position and an oxygen atom replacing one carbon in the spiro system.
  • Role : Intermediate in SHP2 allosteric inhibitor synthesis (65.6% yield via column chromatography) .
(b) 8-Amino-1-azaspiro[4.5]decan-2-one Hydrochloride
  • Structure : Contains a ketone group and lacks fluorine substituents.
  • Molecular Weight : 204.7 g/mol (vs. ~243.17 g/mol for the difluoro analog in ) .
  • Applications : Used in crystallography and as a building block for heterocyclic compounds.
(c) 1-Oxa-8-azaspiro[4.5]decane Hydrochloride
  • Structure : Substitutes one carbon with oxygen, similar to (a) but without amine or fluorine groups.
  • Similarity Score : 0.67 compared to the difluoro compound (based on CAS registry data) .

Pharmacological Analogs

(a) Vanoxerine Dihydrochloride
  • Target : CDK2/4/6 triple inhibitor.
  • Activity: IC50 values of 3.79–4.04 µM in hepatocellular carcinoma models .
  • Comparison : The difluoro compound’s spirocyclic core may offer broader kinase inhibition due to fluorine’s electronegativity, which enhances binding affinity in hydrophobic pockets.
(b) BMY 7378 Dihydrochloride
  • Structure : 8-azaspiro[4.5]decane derivative with a benzodioxane moiety.
  • Target: α1D-adrenoceptor antagonist .
  • Key Difference : The difluoro compound’s lack of bulky aromatic substituents may reduce off-target effects.
(c) RS102221 Hydrochloride
  • Structure : 1,3,8-Triazaspiro[4.5]decane derivative.
  • Target : 5-HT2C receptor antagonist .
  • Comparison : Additional nitrogen atoms in RS102221 may confer higher polarity, whereas fluorine substituents in the difluoro compound could improve metabolic stability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Biological Target IC50/Activity Key Features
2,2-Difluoro-8-azaspiro[4.5]decan-4-amine dihydrochloride C9H18Cl2F2N2 2-F, 4-NH2 Under investigation N/A High lipophilicity, dihydrochloride salt
(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride C9H20Cl2N2O 3-CH3, 2-O SHP2 inhibitor intermediate N/A 65.6% synthesis yield
Vanoxerine dihydrochloride C19H22Cl2F2N2O Aromatic, dihydrochloride CDK2/4/6 inhibitor 3.79–4.04 µM Broad kinase inhibition
BMY 7378 dihydrochloride C22H28Cl2N2O3 Benzodioxane moiety α1D-adrenoceptor antagonist N/A High receptor specificity

Research Findings and Implications

  • Synthetic Feasibility : Spirocyclic amines with fluorine substituents are synthesized via nucleophilic substitution or condensation reactions, often requiring column chromatography for purification .
  • Pharmacological Potential: Fluorine atoms enhance bioavailability and target engagement, as seen in vanoxerine’s kinase inhibition .
  • Solubility and Stability : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .

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